N-(1,2,3,4-tetrahydroacridin-9-yl)acetamide
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Overview
Description
N-(1,2,3,4-tetrahydroacridin-9-yl)acetamide is a chemical compound that belongs to the class of acridine derivatives. Acridine derivatives have been extensively studied for their potential therapeutic applications, particularly in the treatment of neurodegenerative diseases such as Alzheimer’s disease . This compound is known for its ability to inhibit acetylcholinesterase, an enzyme that breaks down acetylcholine, thereby increasing the levels of acetylcholine in the brain .
Preparation Methods
The synthesis of N-(1,2,3,4-tetrahydroacridin-9-yl)acetamide typically involves the reaction of 9-amino-1,2,3,4-tetrahydroacridine with acetic anhydride . The reaction is carried out under reflux conditions in the presence of a suitable solvent such as ethanol or methanol. The product is then purified by recrystallization or column chromatography to obtain the desired compound in high purity .
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and cost-effectiveness. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process .
Chemical Reactions Analysis
N-(1,2,3,4-tetrahydroacridin-9-yl)acetamide undergoes various chemical reactions, including:
Substitution: Nucleophilic substitution reactions can occur at the acetamide group, leading to the formation of various substituted derivatives.
Common reagents and conditions used in these reactions include acidic or basic catalysts, appropriate solvents, and controlled temperatures . The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
N-(1,2,3,4-tetrahydroacridin-9-yl)acetamide has several scientific research applications:
Mechanism of Action
The mechanism of action of N-(1,2,3,4-tetrahydroacridin-9-yl)acetamide involves the inhibition of acetylcholinesterase, leading to an increase in acetylcholine levels in the brain . This helps in improving cognitive function in patients with Alzheimer’s disease. The compound also inhibits glycogen synthase kinase 3 beta, which plays a role in the formation of neurofibrillary tangles, a hallmark of Alzheimer’s disease . The molecular targets and pathways involved include the catalytic anionic site and the peripheral anionic site of acetylcholinesterase .
Comparison with Similar Compounds
N-(1,2,3,4-tetrahydroacridin-9-yl)acetamide can be compared with other acridine derivatives such as tacrine (9-amino-1,2,3,4-tetrahydroacridine) and its analogs . Tacrine was the first acridine-based drug to be clinically approved for the treatment of Alzheimer’s disease . this compound has shown improved selectivity and reduced toxicity compared to tacrine . Other similar compounds include acriflavine and proflavine, which share the acridine core structure but differ in their specific functional groups and therapeutic applications .
Properties
CAS No. |
316-84-7 |
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Molecular Formula |
C15H16N2O |
Molecular Weight |
240.30 g/mol |
IUPAC Name |
N-(1,2,3,4-tetrahydroacridin-9-yl)acetamide |
InChI |
InChI=1S/C15H16N2O/c1-10(18)16-15-11-6-2-4-8-13(11)17-14-9-5-3-7-12(14)15/h2,4,6,8H,3,5,7,9H2,1H3,(H,16,17,18) |
InChI Key |
SRBYGPZWIFFPFS-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=C2CCCCC2=NC3=CC=CC=C31 |
Origin of Product |
United States |
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